4-Methyl-1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexan-1-ol
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Overview
Description
4-Methyl-1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexan-1-ol is a compound that features a cyclohexane ring substituted with a hydroxyl group, a methyl group, and a 1,2,4-oxadiazole moiety. The presence of the oxadiazole ring, a five-membered heterocyclic structure containing two nitrogen atoms and one oxygen atom, imparts unique chemical properties to the compound. This compound is of interest in various fields of scientific research due to its potential biological and chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexan-1-ol typically involves the formation of the oxadiazole ring followed by its attachment to the cyclohexane moiety. One common method involves the reaction of a suitable amidoxime with a carboxylic acid derivative under dehydrating conditions to form the oxadiazole ring . The resulting oxadiazole intermediate is then subjected to further reactions to introduce the cyclohexane ring and other substituents.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques such as chromatography and crystallization to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different nitrogen-containing compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields ketones or aldehydes, while reduction of the oxadiazole ring can produce amines or other nitrogen-containing compounds .
Scientific Research Applications
4-Methyl-1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexan-1-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Methyl-1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The compound’s hydroxyl group can form hydrogen bonds with target molecules, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring structure and exhibit similar chemical properties and biological activities.
Cyclohexanol derivatives: Compounds with a cyclohexane ring and a hydroxyl group, such as cyclohexanol, have comparable chemical reactivity.
Uniqueness
4-Methyl-1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexan-1-ol is unique due to the combination of the oxadiazole ring and the cyclohexane moiety, which imparts distinct chemical and biological properties. This combination allows for diverse applications in various fields of research and industry .
Properties
Molecular Formula |
C13H22N2O2 |
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Molecular Weight |
238.33 g/mol |
IUPAC Name |
4-methyl-1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexan-1-ol |
InChI |
InChI=1S/C13H22N2O2/c1-3-4-11-14-12(17-15-11)9-13(16)7-5-10(2)6-8-13/h10,16H,3-9H2,1-2H3 |
InChI Key |
OJVOYFIBTWOFRZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NOC(=N1)CC2(CCC(CC2)C)O |
Origin of Product |
United States |
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